molecular formula C20H11ClN4O B2617487 3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile CAS No. 380391-88-8

3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

Cat. No. B2617487
CAS RN: 380391-88-8
M. Wt: 358.79
InChI Key: TVYBGNMTDILCGC-UHFFFAOYSA-N
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Description

3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been studied for its potential use in different fields such as medicine, agriculture, and material science.

Scientific Research Applications

Photophysical Properties

The novel chloroquinoline-based chalcones, which include derivatives related to the compound , exhibit interesting photophysical properties. These compounds, characterized by various spectroscopic methods, show significant absorbance and fluorescence spectra. The effect of different solvents on their emission spectra was also studied, highlighting their potential in photophysical applications. The thermal stability of these compounds adds to their utility in materials science and photophysical research (Singh, Sindhu, & Khurana, 2015).

Antimicrobial Activity

Several studies have synthesized and evaluated novel quinazolinone derivatives for their antimicrobial activity. These compounds, including various substituted C-2 quinazolinones, have been tested against different bacterial and fungal strains. Their structural characteristics and synthesis pathways have been detailed, providing insights into their antimicrobial potential (Desai, Dodiya, & Shihory, 2011).

Antitubercular and Antibacterial Activities

Compounds derived from quinazolinone and benzothiophene have shown promising antitubercular and antibacterial activities. Their synthesis and biological evaluation have contributed to the search for new antimicrobial agents, offering a foundation for future drug discovery efforts (Rao & Subramaniam, 2015).

Synthesis and Catalysis

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through one-pot, three-component reactions showcases the versatility of quinazolinone derivatives in synthetic chemistry. These reactions, facilitated by catalysts like silica-bonded N-propylsulfamic acid, underscore the compound's utility in organic synthesis and catalysis (Niknam, Jafarpour, & Niknam, 2011).

Corrosion Inhibition

Quinolinyl triazole derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating the compound's application in materials science. The efficacy of these inhibitors highlights the potential for developing new materials that protect against corrosion (Bhat & Shetty, 2021).

Antihistamine Agents

The development of novel quinazolin-4(3H)-one derivatives as antihistamine agents illustrates the compound's therapeutic potential. These derivatives have been synthesized and evaluated for their in vivo H1-antihistaminic activity, offering new avenues for the treatment of allergic reactions without significant sedation (Alagarsamy, Narendhar, Sulthana, Solomon, 2014).

properties

IUPAC Name

3-(2-chloroquinolin-3-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClN4O/c21-18-13(9-12-5-1-3-7-16(12)23-18)10-14(11-22)19-24-17-8-4-2-6-15(17)20(26)25-19/h1-10H,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBGNMTDILCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroquinolin-3-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

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